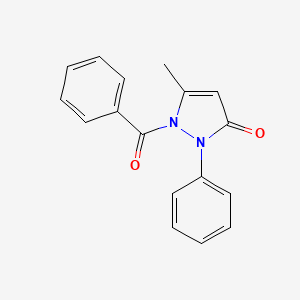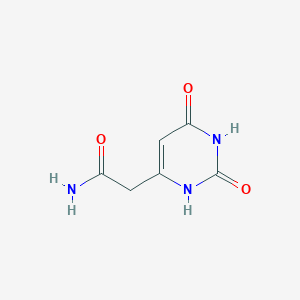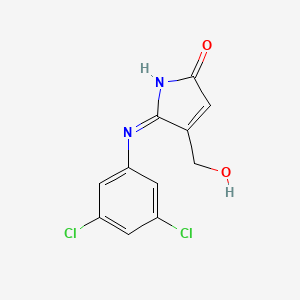
2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom at position 1 of the pyrimidinedione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with cyanoacetic acid in the presence of a base, followed by cyclization to form the pyrimidinedione ring. The reaction conditions typically include refluxing the mixture in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown potential as an anticancer agent by inhibiting specific enzymes involved in cell proliferation.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1-phenyl-: Lacks the chlorine atom, resulting in different biological activities.
2,4(1H,3H)-Pyrimidinedione, 1-(4-methylphenyl)-: Contains a methyl group instead of a chlorine atom, affecting its chemical reactivity and applications.
2,4(1H,3H)-Pyrimidinedione, 1-(4-nitrophenyl)-:
Uniqueness
The presence of the 4-chlorophenyl group in 2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)- imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, making it more suitable for specific applications, such as enzyme inhibition and antimicrobial activity .
Propriétés
Numéro CAS |
101080-71-1 |
|---|---|
Formule moléculaire |
C10H7ClN2O2 |
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-6H,(H,12,14,15) |
Clé InChI |
GLUGEITYGBVXPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=CC(=O)NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-](/img/structure/B12911136.png)

![2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one](/img/structure/B12911140.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12911144.png)

![4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12911146.png)
![N-[(4-Methoxyphenyl)methyl]guanosine](/img/structure/B12911165.png)


![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12911177.png)



